Physicochemical Profiling of 3-(3-Methoxypropoxy)azetidine Hydrochloride: A Technical Guide for Drug Discovery
Physicochemical Profiling of 3-(3-Methoxypropoxy)azetidine Hydrochloride: A Technical Guide for Drug Discovery
Executive Summary & Strategic Relevance
In modern medicinal chemistry, the shift away from flat, highly aromatic molecules toward sp³-rich architectures has become a fundamental strategy to reduce attrition rates in clinical development. Within this paradigm, azetidines have emerged as privileged structural motifs in drug discovery campaigns, exhibiting strong correlations between molecular rigidity, metabolic stability, and improved ligand binding ability (1[1]).
3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) is an advanced building block designed to capitalize on these benefits. It serves as a "stretched" analogue of piperidine and morpholine, providing advantageous exit vectors while significantly reducing overall lipophilicity (2[2]). This whitepaper deconstructs its physicochemical properties, outlines the analytical challenges associated with its characterization, and provides self-validating experimental protocols for laboratory evaluation.
Structural Deconstruction & Physicochemical Impact
The physicochemical behavior of this compound is dictated by three distinct structural components, each engineered to optimize specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters:
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The Azetidine Core: The four-membered saturated nitrogen heterocycle maximizes the fraction of sp³ carbons (Fsp³ = 1.0 for the free base). This high Fsp³ value correlates directly with enhanced aqueous solubility and reduced promiscuity in off-target binding. Furthermore, the ring strain limits conformational flexibility, which can decrease the entropic penalty upon binding to a target protein (3[3]).
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The 3-Methoxypropoxy Substituent: Acting as a miniature PEG-like linker, this side chain introduces two ether oxygens that serve as potent hydrogen bond acceptors (HBAs). It increases the polar surface area (PSA) and provides flexibility, which aids in solvating the molecule in aqueous media, thereby driving up thermodynamic solubility.
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The Hydrochloride Salt Form: Low molecular weight free-base azetidines are frequently volatile or unstable oily liquids. Formulating this building block as a hydrochloride salt ensures a stable, highly crystalline solid state that is non-hygroscopic under standard ambient conditions, facilitating precise gravimetric dispensing during high-throughput library synthesis.
Fig 1: Structural features of 3-(3-Methoxypropoxy)azetidine driving physicochemical improvements.
Quantitative Physicochemical Parameters
The following table summarizes the core physicochemical and topological data for the compound.
| Parameter | Value | Source / Method |
| Chemical Name | 3-(3-Methoxypropoxy)azetidine hydrochloride | IUPAC |
| CAS Registry Number | 1309207-91-7 | 4[4] |
| Molecular Formula | C₇H₁₆ClNO₂ | 5[5] |
| Molecular Weight | 181.66 g/mol | Computed[5] |
| Physical State | Solid (Room Temperature) | Empirical Observation |
| Fraction sp³ (Fsp³) | 1.0 (Excluding HCl) | Topological Analysis |
| Hydrogen Bond Donors | 2 (Protonated Amine state) | Topological Analysis |
| Hydrogen Bond Acceptors | 3 (Two ether O, one N) | Topological Analysis |
| Rotatable Bonds | 5 | Topological Analysis |
| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | 4[4] |
Validated Experimental Protocols
The Analytical Challenge: Absence of a UV Chromophore
A critical oversight in many laboratories is attempting to quantify aliphatic azetidines using standard HPLC-UV systems. Because 3-(3-Methoxypropoxy)azetidine lacks aromatic rings or conjugated pi-systems, it has virtually no UV absorbance above 210 nm. Attempting UV quantification will result in false negatives or massive integration errors.
Expert Solution: All protocols below utilize a Charged Aerosol Detector (CAD) or LC-MS/MS . CAD provides a near-universal response for non-volatile analytes independent of chemical structure, making it the gold standard for aliphatic building blocks.
Protocol 1: Thermodynamic Aqueous Solubility Profiling
Causality Focus: Kinetic solubility (DMSO spiking) often overestimates solubility for amorphous precipitates. This shake-flask method guarantees true thermodynamic equilibrium.
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Solid Dispensing: Accurately weigh ~15 mg of 3-(3-Methoxypropoxy)azetidine hydrochloride into a 2 mL thick-walled glass vial. (Note: Excess solid must be present to ensure a saturated solution).
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Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (pH 7.4).
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Equilibration: Cap tightly and agitate on a thermoshaker at 800 rpm and 37°C for exactly 24 hours. Causality: 24 hours is required to overcome the activation energy of dissolution and reach thermodynamic equilibrium.
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Filtration through PTFE/PVDF membranes can cause non-specific adsorption of the analyte, artificially lowering the measured solubility.
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Self-Validation (XRPD Check): Aspirate the supernatant for analysis. Recover the remaining solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This validates that the compound did not undergo salt disproportionation (losing the HCl) or form a novel hydrate during the 24-hour assay, which would invalidate the solubility metric.
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Quantification: Dilute the supernatant appropriately and analyze via HPLC-CAD. Bracket the samples with a 5-point calibration curve prepared in the mobile phase.
Fig 2: Self-validating thermodynamic solubility workflow utilizing HPLC-CAD for detection.
Protocol 2: Lipophilicity (LogD₇.₄) via Miniaturized Shake-Flask
Causality Focus: The protonation state of the azetidine nitrogen at physiological pH makes LogD a much more relevant metric than LogP for predicting in vivo membrane permeability.
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Phase Pre-saturation: Stir equal volumes of 1-octanol and pH 7.4 PBS together for 24 hours at room temperature. Causality: Pre-saturating the phases prevents volume shifts caused by mutual solubility during the actual partitioning assay.
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Partitioning: Dissolve 1 mg of the compound in 1 mL of the pre-saturated aqueous phase. Add 1 mL of the pre-saturated octanol phase.
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Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3,000 × g for 10 minutes to resolve any micro-emulsions at the interface.
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Analysis: Carefully sample both the octanol and aqueous layers. Quantify the concentration in both phases using LC-MS/MS (ESI+ mode). Causality: CAD has a variable response depending on the volatility of the solvent matrix (octanol vs. water). LC-MS/MS bypasses this matrix effect, providing highly accurate partition coefficients.
References
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3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information Source: NextSDS URL:4[4]
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3-(3-methoxypropoxy)azetidine hydrochloride | 1309207-91-7 Source: ChemicalBook URL:5[5]
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3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: ACS Publications URL:2[2]
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Structures of some azetidine‐based drugs Source: ResearchGate URL:1[1]

